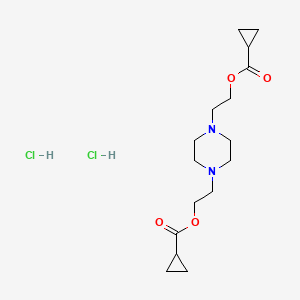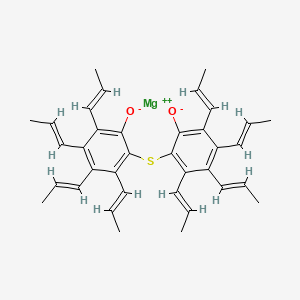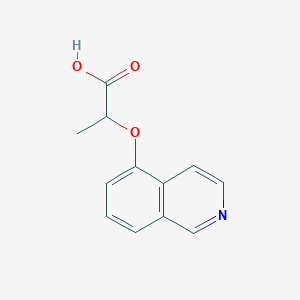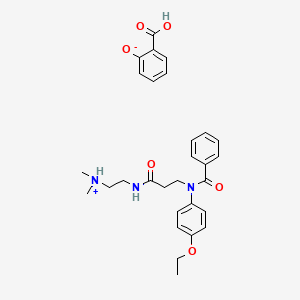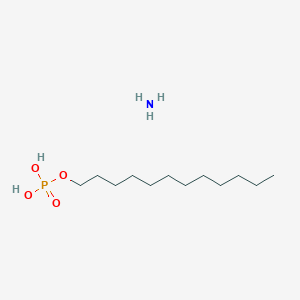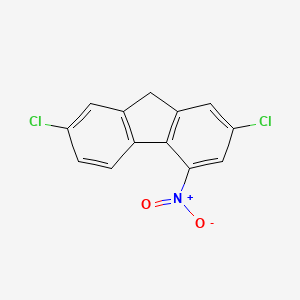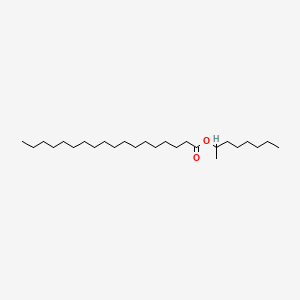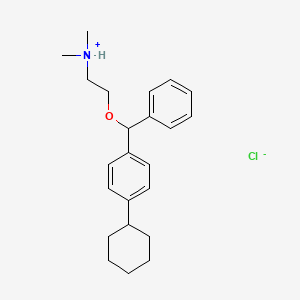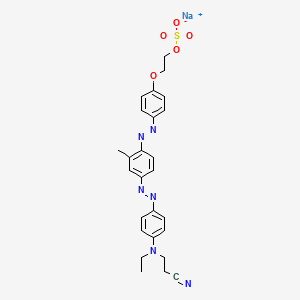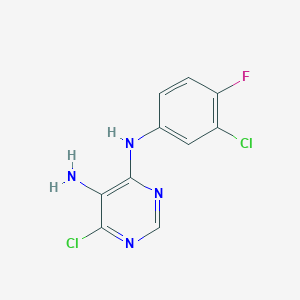
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride typically involves a multi-step process. The initial step often includes the reaction of 2,5-dimethoxybenzaldehyde with diethylamine to form an intermediate compound. This intermediate is then subjected to a series of reactions, including reduction and alkylation, to produce the final product. The reaction conditions usually involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a variety of products depending on the functional groups involved.
科学的研究の応用
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with different biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its mechanism of action in the human body.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may influence various biochemical processes.
類似化合物との比較
Similar Compounds
- 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-phenylbutan-1-ol
- 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-propanol
- 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-ethanol
Uniqueness
Compared to similar compounds, 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride is unique due to its specific structure and the presence of the diethylamino and dimethoxyphenyl groups
特性
CAS番号 |
67114-83-4 |
|---|---|
分子式 |
C16H28ClNO3 |
分子量 |
317.8 g/mol |
IUPAC名 |
[4-(2,5-dimethoxyphenyl)-4-hydroxybutan-2-yl]-diethylazanium;chloride |
InChI |
InChI=1S/C16H27NO3.ClH/c1-6-17(7-2)12(3)10-15(18)14-11-13(19-4)8-9-16(14)20-5;/h8-9,11-12,15,18H,6-7,10H2,1-5H3;1H |
InChIキー |
CSHNCPYQPJQTFG-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)C(C)CC(C1=C(C=CC(=C1)OC)OC)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
